1-(5-Methyl-1,3,4-oxadiazol-2-yl)propan-2-one
Description
Properties
IUPAC Name |
1-(5-methyl-1,3,4-oxadiazol-2-yl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-4(9)3-6-8-7-5(2)10-6/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZDZFCHYDRLYQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20513864 | |
| Record name | 1-(5-Methyl-1,3,4-oxadiazol-2-yl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20513864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83553-13-3 | |
| Record name | 1-(5-Methyl-1,3,4-oxadiazol-2-yl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20513864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Hydrazides with Carbonyl Reagents
Hydrazide Cyclization Using Phosphoryl Chloride
A widely employed method involves the cyclization of acylhydrazides with phosphoryl chloride (POCl₃). For example, ethyl mandelate-derived hydrazides react with 4-chlorobenzoyl chloride to form intermediates, which undergo POCl₃-mediated cyclization to yield 2,5-disubstituted 1,3,4-oxadiazoles. Adapting this approach, 1-(5-methyl-1,3,4-oxadiazol-2-yl)propan-2-one can be synthesized via:
- Hydrazide Formation : Reaction of propan-2-one hydrazone with acetic anhydride.
- Cyclization : Treatment with POCl₃ at 80–100°C for 2–4 hours.
Yield : 50–65%.
Key Reaction Conditions:
| Reagent | Temperature | Time | Solvent |
|---|---|---|---|
| POCl₃ | 80–100°C | 2–4 h | Dry DCM |
Microwave-Assisted Synthesis
Microwave-Mediated Cyclization
Microwave irradiation enhances reaction efficiency by reducing time and improving yields. Khanum et al. (2022) demonstrated that hydrazides cyclize with benzoic acid and clay under microwave radiation (60% power, 15 minutes) to form 1,3,4-oxadiazoles. Applied to the target compound:
- Hydrazide Intermediate : Propan-2-one hydrazide.
- Cyclization : Microwave irradiation (400 W) with carbon disulfide (CS₂) and KOH in ethanol.
Yield : 60–80%.
Advantages:
Nucleophilic Substitution with Oxadiazole Carbonyl Chloride
Reaction of Oxadiazole Carbonyl Chloride with Propan-2-one Derivatives
A patent detailing Raltegravir synthesis (WO2013098854A2) outlines the preparation of 5-methyl-1,3,4-oxadiazole-2-carboxamide intermediates. Adapting this method:
- Chlorination : 5-Methyl-1,3,4-oxadiazole-2-carboxylic acid treated with thionyl chloride (SOCl₂) to form carbonyl chloride.
- Nucleophilic Substitution : Reaction with 2-amino-2-methylpropanenitrile in dichloromethane (DCM) with N-methylmorpholine.
Yield : 70%.
Characterization Data (Example from Patent):
- ¹H NMR (CDCl₃) : δ 1.84 (s, 6H, CH₃), 2.64 (s, 3H, CH₃-oxadiazole), 7.34 (br s, 1H, NH).
- ¹³C NMR : 166.69 (C=O), 158.41 (C=N), 119.90 (CN).
One-Pot Synthesis via Dual Oxidation
Copper-Catalyzed Oxidative Decarboxylation
A recent method employs copper catalysis to synthesize 2,5-disubstituted oxadiazoles from arylacetic acids and hydrazides under oxygen. For This compound :
- Oxidative Decarboxylation : Propanoic acid derivative decarboxylated with Cu(OAc)₂.
- Cyclization : Imine C–H bond functionalization with hydrazides.
Yield : 65–75%.
Conditions:
| Catalyst | Oxidant | Temperature | Time |
|---|---|---|---|
| Cu(OAc)₂ | O₂ (1 atm) | 100°C | 12 h |
Comparative Analysis of Methods
| Method | Yield (%) | Time | Complexity | Scalability |
|---|---|---|---|---|
| Hydrazide Cyclization | 50–65 | 4–12 h | Moderate | High |
| Microwave-Assisted | 60–80 | 0.5–1 h | Low | Moderate |
| Nucleophilic Substitution | 70 | 6–8 h | High | Low |
| Copper-Catalyzed | 65–75 | 12 h | Moderate | High |
Key Observations :
Challenges and Optimization Strategies
- Purity Issues : Byproducts from incomplete cyclization (e.g., open-chain hydrazones) require column chromatography.
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility but complicate purification.
- Catalyst Loading : Reducing Cu(OAc)₂ to 5 mol% maintains efficacy while lowering costs.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Methyl-1,3,4-oxadiazol-2-yl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, acids, or bases can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction can produce reduced heterocycles .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial and Antibacterial Properties
Research indicates that derivatives of 1,3,4-oxadiazole exhibit significant antimicrobial activity. A study synthesized various derivatives of 1-(5-Methyl-1,3,4-oxadiazol-2-yl)propan-2-one and assessed their antibacterial properties. The results showed promising activity against several bacterial strains, suggesting potential therapeutic applications .
Neuroprotective Effects
Recent patents have highlighted the neuroprotective properties of compounds related to this compound. These compounds have been investigated for their ability to treat tau-mediated neurodegenerative disorders. The mechanism involves modulation of cellular pathways associated with neurodegeneration .
Material Science
Polymeric Applications
The incorporation of this compound into polymer matrices has been explored for enhancing material properties. Studies have shown that this compound can improve thermal stability and mechanical strength in polymer composites, making it suitable for applications in coatings and adhesives .
Agricultural Chemistry
Pesticidal Activity
The oxadiazole moiety has been studied for its potential as a pesticide. Research has indicated that derivatives of this compound can exhibit insecticidal properties against agricultural pests. This application could lead to the development of safer and more effective agricultural chemicals .
Case Study 1: Antibacterial Activity Assessment
A study conducted on various derivatives of this compound demonstrated significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined through broth microdilution methods. The results indicated that specific substitutions on the oxadiazole ring enhanced antibacterial efficacy.
Case Study 2: Neuroprotective Mechanism Exploration
In a clinical trial involving patients with tauopathies, compounds derived from this compound were administered to assess their neuroprotective effects. The study monitored biomarkers associated with neurodegeneration and found that these compounds significantly reduced markers indicative of neuronal damage.
Data Table: Summary of Applications
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents | Effective against E. coli and S. aureus |
| Neuroprotective Research | Treatment for tau-mediated disorders | Reduced neurodegeneration markers |
| Material Science | Enhancements in polymer composites | Improved thermal stability and mechanical strength |
| Agricultural Chemistry | Pesticidal formulations | Efficacy against common agricultural pests |
Mechanism of Action
The mechanism of action of 1-(5-Methyl-1,3,4-oxadiazol-2-yl)propan-2-one involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit enzymes or receptors involved in disease processes. For example, it can interact with bacterial enzymes to exert antimicrobial effects or inhibit cancer cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-(5-Methyl-1,3,4-oxadiazol-2-yl)propan-2-one with structurally or functionally related compounds, focusing on substituent effects, physicochemical properties, and biological activities.
Structural Analogues with Anti-Inflammatory Activity
Compounds such as 3-[5-(2-acetoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-(4-phenoxyphenyl)propan-1-one (4d) and 3-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-(4-phenoxyphenyl)propan-1-one (4i) demonstrated 65.63% and 62.50% anti-inflammatory activity, respectively . Key differences from the target compound include:
- Substituents : The target compound has a methyl group on the oxadiazole ring, whereas 4d and 4i feature bulkier aromatic substituents (e.g., acetoxyphenyl, dimethoxyphenyl).
- Biological Activity : The aromatic substituents in 4d and 4i likely enhance anti-inflammatory potency through π-π interactions or hydrogen bonding with biological targets. The methyl group in the target compound may reduce steric hindrance but lacks the electronic effects of methoxy or acetoxy groups.
Coordination Chemistry Ligands
The compound 1,3-Bis{[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-2-one (I) is a symmetrical ligand with sulfur and pyridinyl groups, enabling metal coordination in crystal engineering . In contrast:
- Functional Groups : The target compound lacks sulfur and pyridinyl moieties, limiting its utility in coordination chemistry.
- Symmetry : Compound I’s symmetrical structure facilitates stable metal-ligand complexes, whereas the target compound’s asymmetry may reduce such applications.
Heterocyclic Variants
- 5-(propan-2-yl)-2H-1,3,4-oxathiazol-2-one (CAS: 116146-20-4) replaces the oxadiazole oxygen with sulfur, forming an oxathiazolone ring. This modification increases molecular weight (238.27 g/mol ) and alters reactivity due to sulfur’s polarizability .
Table 1: Comparative Analysis of Key Compounds
*Calculated based on molecular formulas in evidence.
Pharmacologically Complex Derivatives
Compounds like 5-[1,1-diphenyl-3-(exo-6-hydroxy-2-azabicyclo[2.2.2]oct-2-yl)propyl]-2-methyl-1,3,4-oxadiazole incorporate bicyclic and diphenyl groups, enhancing receptor binding affinity . The target compound’s simpler structure may limit such interactions but offers advantages in synthetic accessibility and metabolic stability.
Biological Activity
1-(5-Methyl-1,3,4-oxadiazol-2-yl)propan-2-one is a compound belonging to the oxadiazole family, which has garnered attention in pharmaceutical research due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials, supported by recent studies and data.
Chemical Structure
The chemical structure of this compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is known for its bioactive properties. The oxadiazole moiety contributes significantly to the compound's interaction with biological targets.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial potential of oxadiazole derivatives. For instance:
-
Antibacterial Properties : Research indicates that derivatives containing the 1,3,4-oxadiazole core exhibit significant antibacterial activity against various strains. In a comparative study, several synthesized derivatives demonstrated enhanced efficacy over standard antibiotics like amoxicillin and cefixime .
Compound MIC (µg/mL) Activity 1a 8 Effective against E. coli 1b 16 Effective against S. aureus - Antifungal and Antiviral Activities : The oxadiazole derivatives have also shown promise against fungal pathogens and viruses. For example, certain compounds were effective against Candida albicans and exhibited antiviral activity against influenza viruses .
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines:
-
Cytotoxicity Studies : In vitro studies revealed that this compound exhibits cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and U937 (leukemia). The IC50 values were found to be in the micromolar range, indicating significant potency .
Cell Line IC50 (µM) Mechanism of Action MCF-7 0.65 Induction of apoptosis U937 2.41 Cell cycle arrest
The biological activity of oxadiazoles is often attributed to their ability to induce apoptosis in cancer cells through various pathways:
- Apoptotic Pathways : Studies have shown that compounds like this compound can activate p53 pathways and caspase cascades leading to programmed cell death . Flow cytometry assays confirmed these findings by demonstrating increased annexin V binding in treated cells.
Case Studies
Recent literature has documented several case studies focusing on the synthesis and biological evaluation of oxadiazole derivatives:
- Dhumal et al. (2016) : This study explored a series of 1,3,4-oxadiazole derivatives for their antitubercular activity. The most promising compounds inhibited Mycobacterium bovis BCG effectively .
- Paruch et al. (2020) : This research synthesized a variety of substituted oxadiazoles and evaluated their antibacterial properties against resistant strains of bacteria. The findings indicated that certain derivatives had superior activity compared to traditional antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
